A Technical Guide to the Synthesis and Characterization of Aluminium Hydride Polymorphs
A Technical Guide to the Synthesis and Characterization of Aluminium Hydride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of the various polymorphs of aluminium hydride (alane, AlH₃), a material of significant interest for hydrogen storage and as an energetic material. The distinct crystalline forms of alane, each with unique properties, necessitate precise control over their synthesis and thorough characterization.
Introduction to Aluminium Hydride Polymorphs
Aluminium hydride, or alane, is a simple binary hydride with a high gravimetric and volumetric hydrogen density of 10.1 wt% and 148 g/L, respectively.[1] It exists in at least seven different polymorphic forms: α, α', β, γ, δ, ε, and ζ.[1][2] The α-polymorph is the most thermally stable, making it the most studied and desirable for many applications.[1][3] The less stable polymorphs, such as β and γ, tend to convert to the α-phase upon heating before decomposing into aluminum and hydrogen gas.[4][5][6] Understanding the synthesis and characterization of these polymorphs is crucial for harnessing their potential.
Synthesis of Aluminium Hydride Polymorphs
The most common method for synthesizing alane polymorphs is through an organometallic route, which involves the reaction of a metal aluminum hydride with aluminum chloride in an ether solvent, followed by a carefully controlled desolvation process.[4][5] Mechanochemical synthesis offers a solvent-free alternative.[7][8]
General Organometallic Synthesis Workflow
The foundational reaction for the organometallic synthesis of alane is the reaction between lithium aluminium hydride (LiAlH₄) and aluminium trichloride (B1173362) (AlCl₃) in diethyl ether.[9][10] This process forms a solvated alane-etherate complex (AlH₃·nEt₂O) and a lithium chloride precipitate. The subsequent desolvation of the etherate is the critical step that determines which polymorph is formed.[11]
Caption: General workflow for the organometallic synthesis of alane polymorphs.
Experimental Protocols
Synthesis of α-AlH₃ (Alpha-Alane):
-
Reaction: A solution of aluminum trichloride in diethyl ether is cooled to approximately -10°C. A stoichiometric amount of a lithium aluminum hydride solution in diethyl ether is added slowly while maintaining the low temperature.[9] This reaction produces a solution of alane-etherate and a precipitate of lithium chloride.
-
Filtration: The mixture is filtered to remove the solid lithium chloride. The resulting filtrate is a clear solution of the alane-ether complex.[10]
-
Crystallization: Toluene is added to the alane-etherate solution. The diethyl ether is then carefully removed by distillation. The temperature and rate of ether removal are critical factors.[1] Heating the solution to between 88°C and 95°C can promote the crystallization of α-alane.[9] The presence of a small amount of a borohydride (B1222165) salt (e.g., LiBH₄) has been reported to facilitate the formation of the α-polymorph.[9]
-
Washing and Drying: The resulting white solid is washed, often with a solvent like tetrahydrofuran (B95107) (THF) or a dilute acidic solution to remove impurities, and then dried under vacuum.[1]
Synthesis of β-AlH₃ and γ-AlH₃ (Beta- and Gamma-Alane):
The synthesis of the less stable β and γ polymorphs is highly sensitive to the desolvation conditions.[4]
-
γ-AlH₃: This polymorph can be formed in the presence of excess LiAlH₄ during the desolvation step at a relatively low temperature.[12] Reducing the molar ratio of any co-catalyst like LiBH₄ and reacting at low temperatures can also favor the formation of γ-AlH₃.[11]
-
β-AlH₃: The β-polymorph can be formed in the presence of both excess LiAlH₄ and LiBH₄ during the desolvation process.[12]
Polymorph Interconversion
The different polymorphs of alane are not all equally stable. The less stable forms can transform into the more stable α-phase, particularly with the application of heat.[11] This relationship is crucial for understanding the thermal behavior of alane samples.
Caption: Relationship and thermal transitions between major alane polymorphs.
Characterization of Aluminium Hydride Polymorphs
A multi-technique approach is essential for the comprehensive characterization of alane polymorphs, confirming their phase purity, crystal structure, morphology, and thermal stability.
Characterization Workflow
A typical workflow for characterizing a newly synthesized alane sample involves a series of analytical techniques to build a complete picture of the material.
Caption: A typical workflow for the characterization of alane polymorphs.
Key Characterization Techniques and Data
X-ray Diffraction (XRD): XRD is the primary tool for identifying the specific polymorph present in a sample. Each polymorph has a unique crystal structure and, therefore, a distinct powder diffraction pattern.[13][14]
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition behavior of the alane polymorphs. TGA measures mass loss as a function of temperature, which corresponds to the release of hydrogen.[15] DSC measures the heat flow, revealing exothermic phase transitions (e.g., γ → α) and the endothermic decomposition of α-alane.[12]
Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Al-H bonds within the crystal lattice. The spectra are sensitive to the local symmetry and bonding environment, making them useful for distinguishing between polymorphs.[16][17]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly of the ²⁷Al nucleus, is a powerful technique for probing the local environment of the aluminum atoms. It can distinguish between different polymorphs and identify amorphous phases or impurities, such as metallic aluminum, that may not be easily detectable by XRD.[18][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for the most well-characterized alane polymorphs.
Table 1: Crystallographic and Physical Properties
| Property | α-AlH₃ | γ-AlH₃ | Reference |
| Crystal System | Rhombohedral | Orthorhombic | [2][21] |
| Space Group | R3c | Pnnm | [2][21] |
| Density (g/cm³) | 1.486 | - | [22] |
| Al-H distance (pm) | 172 | - | [2][22] |
| Al-H-Al angle (°) | 141 | - | [2][22] |
| Hydrogen Content (wt.%) | 10.1 | 10.1 | [1] |
Table 2: Thermal Properties
| Property | α-AlH₃ | β-AlH₃ | γ-AlH₃ | Reference |
| Onset Decomposition Temp. (°C) | ~151 | <100 (transforms to α) | <100 (transforms to α) | [3][6] |
| Enthalpy of Formation (kJ/mol) | -11.4 | - | - | [1][12] |
| Enthalpy of Transition to α-AlH₃ (kJ/mol) | N/A | -1.5 ± 0.4 | -2.8 ± 0.4 | [12] |
Table 3: Spectroscopic Data
| Technique | Polymorph | Key Features | Reference |
| ²⁷Al Solid-State NMR | α, β, γ | Distinct isotropic chemical shifts and quadrupole coupling constants for each phase. | [18][20] |
| Raman Spectroscopy | α-AlH₃ | Four primary Raman active modes observed under ambient conditions. | [16] |
| FTIR Spectroscopy | α-AlH₃ | Al-H stretching mode around 1705 cm⁻¹ (for adducts). | [23] |
Conclusion
The synthesis and characterization of aluminium hydride polymorphs require precise control and a multi-faceted analytical approach. The organometallic synthesis route, with careful manipulation of desolvation conditions, allows for the selective formation of different polymorphs. A thorough characterization, employing techniques such as XRD, thermal analysis, and solid-state NMR, is imperative to confirm the identity, purity, and stability of the synthesized alane. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this promising energetic and hydrogen storage material.
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